Ethyl 3-oxoundecanoate (CAS 66696-89-7): Molecular Profiling, Synthetic Methodologies, and Applications in Drug Development
Ethyl 3-oxoundecanoate (CAS 66696-89-7): Molecular Profiling, Synthetic Methodologies, and Applications in Drug Development
Executive Summary
Ethyl 3-oxoundecanoate (CAS 66696-89-7) is a long-chain β -keto ester that serves as a critical intermediate in modern medicinal chemistry and drug development. Due to its bifunctional nature—featuring both a highly reactive β -dicarbonyl system and a lipophilic undecanoate chain—it is heavily utilized in the synthesis of complex heterocyclic scaffolds. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in synthesizing anti-virulence and antiplasmodial agents, and field-proven synthetic protocols designed for high-yield, regioselective generation.
Chemical Identity & Quantitative Profiling
Understanding the fundamental physicochemical properties of ethyl 3-oxoundecanoate is essential for predicting its behavior in cross-coupling reactions and its pharmacokinetic contribution to downstream drug scaffolds. The β -keto ester exhibits keto-enol tautomerism, a property that dictates its reactivity with electrophiles and nucleophiles.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | Ethyl 3-oxoundecanoate |
| CAS Registry Number | 66696-89-7 |
| Molecular Formula | C₁₃H₂₄O₃ |
| Molecular Weight | 228.33 g/mol |
| Appearance | Colorless to pale yellow liquid / oil |
| Boiling Point | ~142 °C at 5 mmHg |
| Density | ~0.94 g/cm³ |
| Tautomeric Equilibrium | ~10% Enol form in CDCl₃ at 298K |
Mechanistic Causality in Biological Applications
Ethyl 3-oxoundecanoate is not a final active pharmaceutical ingredient (API) itself, but rather a structurally vital precursor. The 8-carbon aliphatic tail (derived from the C4 to C11 positions) provides critical lipophilicity required for cell membrane penetration and hydrophobic pocket binding in target receptors.
Disruption of Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa relies on a complex quorum sensing (QS) network to regulate virulence factors such as Elastase B and biofilm formation. A key component of this network is the Pseudomonas Quinolone Signal (PQS), which binds to and activates the transcriptional regulator PqsR.
Researchers have utilized ethyl 3-oxoundecanoate to synthesize 2-alkylquinolin-4(1H)-one derivatives that act as competitive antagonists against PqsR. The lipophilic tail of the ester mimics the native alkyl chain of HHQ (2-heptyl-4-quinolone), allowing the synthesized antagonists to competitively bind the PqsR receptor without triggering the pathogenic positive feedback loop 1[1].
Mechanism of PqsR antagonism by quinolone derivatives in Pseudomonas aeruginosa virulence.
Antiplasmodial Quinolone Scaffold Generation
In the development of antimalarial therapeutics derived from Crinum firmifolium, ethyl 3-oxoundecanoate is condensed with anilines using an Indium(III) chloride (InCl₃) catalyst to form β -enaminoates. These intermediates are subsequently cyclized using polyphosphoric acid (PPA) to yield 2-alkylquinolin-4(1H)-ones. The long alkyl chain provided by the ester is essential for the molecule's selective toxicity against Plasmodium falciparum over mammalian cells2[2].
Advanced Synthetic Methodologies
The synthesis of ethyl 3-oxoundecanoate requires strict regiocontrol. Direct alkylation of ethyl acetoacetate typically occurs at the internal C2 position due to its higher acidity (pKa ~11). To force alkylation at the terminal C4 methyl group (pKa ~24), specific kinetic or cross-coupling strategies must be employed.
Regioselective Dianion Alkylation (Standard Route)
This method utilizes a strong base to sequentially deprotonate both the C2 and C4 positions, generating a highly reactive kinetic dianion.
Workflow for the regioselective synthesis of ethyl 3-oxoundecanoate via dianion alkylation.
Step-by-Step Protocol:
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Base Generation: Flame-dry a Schlenk flask under argon. Add diisopropylamine (8.76 mmol) and anhydrous THF (10 mL). Cool to -78 °C. Slowly add n-butyllithium (8.76 mmol, 2.5 M in hexanes) and stir for 30 minutes. (Causality: In situ generation of LDA ensures a fresh, sterically hindered base that prevents nucleophilic attack on the ester carbonyl).
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Dianion Formation: Dropwise add ethyl acetoacetate (4.38 mmol). Stir at -78 °C for 1 hour. (Causality: The 2.0+ equivalents of base ensure complete deprotonation of the C4 methyl group, forming the kinetic dianion).
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Alkylation: Add 1-iodoheptane (4.82 mmol, 1.1 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.
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Quenching & Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base and selectively protonate the C2 position. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via silica gel column chromatography (Hexanes/Et₂O 5:1). The product elutes as a yellow oil (Yield: 46-53%) 2[2].
Transition-Metal-Free Amide/Ester Cross-Coupling (Alternative Route)
To avoid cryogenic conditions and the use of highly reactive alkyllithium reagents, a modern cross-coupling approach utilizes C–N bond cleavage.
Step-by-Step Protocol:
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Activation: Dissolve N-phenyl-N-tosylnonanamide (0.3 mmol) in anhydrous THF (5 mL) under an inert atmosphere. (Causality: The N-tosyl group highly activates the amide bond, making it susceptible to nucleophilic attack).
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Enolate Generation: In a separate vial, treat ethyl acetate (0.75 mmol, 2.5 equiv) with LiHMDS (0.75 mmol, 1 M in THF) at room temperature.
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Coupling: Transfer the ester enolate to the amide solution. Stir at room temperature for 16 hours. (Causality: The activated amide acts as a superior electrophile compared to the starting ester, completely suppressing standard Claisen self-condensation).
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Purification: Quench, extract, and purify via silica gel chromatography (n-hexane/EtOAc 9:1) to yield a colorless liquid (Yield: ~75%) 3[3].
Analytical Validation Metrics
Every protocol must be a self-validating system. For β -keto esters, Nuclear Magnetic Resonance (NMR) spectroscopy provides immediate structural confirmation through the observation of keto-enol tautomerism.
When analyzing the synthesized ethyl 3-oxoundecanoate via ¹H NMR (500 MHz, CDCl₃), the following benchmark signals must be observed to validate the structural integrity and purity of the batch 3[3]:
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Enol -OH: A distinct singlet at δ 12.09 ppm representing the hydrogen-bonded enol proton (integrating to ~0.1H, indicating 10% enol tautomer).
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Vinylic Proton: A singlet at δ 4.96 ppm corresponding to the C2 proton in the enol form.
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Keto C2 Protons: A strong singlet at δ 3.42 ppm representing the active methylene protons between the two carbonyls in the dominant keto form.
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Ester Methylene: A quartet at δ 4.19 ppm (J = 7.1 Hz, 2H) confirming the presence of the intact ethyl ester group.
References
- American Chemical Society (ACS). Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters.
- Universität des Saarlandes. Discovery and Optimization of the First PqsR Antagonists as Anti-virulence Agents Combating Pseudomonas aeruginosa Infections.
- National Institutes of Health (PMC). Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium.
